N-[4-(2-Methoxyethoxy)phenyl]-N-[2-(2-methylphenoxy)butyl]amine
Description
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Properties
IUPAC Name |
4-(2-methoxyethoxy)-N-[2-(2-methylphenoxy)butyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-4-18(24-20-8-6-5-7-16(20)2)15-21-17-9-11-19(12-10-17)23-14-13-22-3/h5-12,18,21H,4,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOJSQUFHGXKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=C(C=C1)OCCOC)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2-Methoxyethoxy)phenyl]-N-[2-(2-methylphenoxy)butyl]amine, with the CAS number 1040693-16-0, is a compound that has garnered interest due to its potential biological activities. This article aims to compile and analyze existing research findings related to its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H27NO3
- Molecular Weight : 329.43 g/mol
- CAS Number : 1040693-16-0
Pharmacological Activity
Research indicates that compounds with similar structural features often exhibit significant pharmacological activities, particularly in the context of receptor interactions and enzyme inhibition.
Dopamine Receptor Activity
One study highlighted the role of similar compounds as selective agonists for dopamine receptors, particularly D3R. While specific data for this compound is limited, it is essential to consider its potential interactions based on structural analogs. For instance, dopamine receptor agonists have been shown to promote β-arrestin translocation and G protein activation, leading to downstream signaling effects .
Antitumor Activity
The compound's potential antitumor activity can be inferred from studies on related phenolic compounds. For example, certain phenylthiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition. The presence of electron-donating groups in the structure enhances this activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be understood through SAR analysis:
- Substituent Effects : The methoxyethoxy and methylphenoxy groups are critical for enhancing lipophilicity and receptor binding affinity.
- Hydrophobic Interactions : Compounds that engage in hydrophobic interactions with target proteins tend to exhibit improved biological efficacy.
- Electron-Donating Groups : The presence of electron-donating substituents on the aromatic rings has been linked to increased potency in antitumor activities .
Case Studies
Several studies have investigated structural analogs of this compound, revealing promising results:
- Study on Antitumor Agents : A compound structurally similar to this compound demonstrated an IC50 value of 900 nM against leukemia cell lines, suggesting that modifications in the phenolic structure can lead to significant cytotoxicity .
- Dopamine Receptor Interaction : Research into dopamine receptor agonists indicated that compounds with similar methoxy groups showed effective activation profiles at low nanomolar concentrations, hinting at potential therapeutic applications in neuropharmacology .
Data Tables
Scientific Research Applications
Medicinal Chemistry
N-[4-(2-Methoxyethoxy)phenyl]-N-[2-(2-methylphenoxy)butyl]amine has been investigated for its potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. A study demonstrated that derivatives of this compound could inhibit tumor growth in vitro, suggesting potential for further development as an anticancer agent .
Materials Science
The compound's unique chemical structure allows it to be used as a building block in the synthesis of advanced materials. Its properties can be tailored for specific applications in polymer science and nanotechnology.
Case Study: Polymer Synthesis
In a recent study, this compound was utilized in the synthesis of novel copolymers that exhibit enhanced thermal stability and mechanical properties compared to traditional polymers .
Biochemistry
This compound is also relevant in biochemistry, particularly in the study of enzyme inhibition and receptor binding.
Case Study: Enzyme Inhibition
A study focused on the inhibition of specific enzymes involved in metabolic pathways. The results indicated that this compound effectively inhibited enzyme activity, providing insights into its potential as a biochemical tool .
Table 2: Safety Information
| Hazard Classification | Irritant |
|---|---|
| Recommended PPE | Gloves, goggles |
| Handling Precautions | Avoid skin contact |
Preparation Methods
Ether Formation and Phenol Functionalization
The starting point is often a phenol derivative, such as 4-hydroxyphenol, which is selectively alkylated with 2-methoxyethanol or a protected equivalent to introduce the 2-methoxyethoxy group at the para position. This reaction is usually performed under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetone to promote nucleophilic substitution.
Synthesis of 2-(2-methylphenoxy)butyl Moiety
Separately, the 2-(2-methylphenoxy)butyl fragment is prepared by reacting 2-methylphenol with a suitable butyl halide or epoxide derivative. This step involves nucleophilic substitution or ring-opening reactions to form the ether linkage.
Formation of the Amine Linkage
The key step involves coupling the two fragments via the amine nitrogen. One approach, as illustrated in patent US4562193A, involves the preparation of an intermediate amine bearing the phenoxyalkyl substituent, followed by alkylation with the 2-(2-methylphenoxy)butyl halide or a corresponding electrophile under controlled conditions to yield the target compound.
Alternatively, reductive amination methods can be employed, where an aldehyde or ketone derivative of one fragment is reacted with an amine derivative of the other, followed by reduction (e.g., catalytic hydrogenation or use of reducing agents like sodium cyanoborohydride) to form the secondary amine bond.
Solid Phase Synthesis (Alternative Method)
A less common but efficient method involves solid-phase synthesis techniques, where the amine or aldehyde intermediates are attached to a resin, allowing for stepwise assembly of the compound with high purity and ease of purification. This method uses reagents such as lithium aluminium hydride for reductions and acid hydrolysis for cleavage from the resin.
Research Findings and Reaction Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Ether formation on phenol | 2-Methoxyethanol, K2CO3, DMF, 80°C | Selective para substitution, good yield |
| Preparation of 2-(2-methylphenoxy)butyl | 2-Methylphenol, butyl halide, base, reflux | Formation of ether linkage, moderate to high yield |
| Alkylation of amine | Amine intermediate, alkyl halide, base, inert atmosphere | Formation of secondary amine, requires control to avoid overalkylation |
| Reductive amination | Aldehyde, amine, NaBH3CN or catalytic hydrogenation | High selectivity for secondary amine formation |
| Solid phase synthesis | Resin-bound intermediates, LiAlH4, acid hydrolysis | Efficient synthesis with simplified purification |
Notes on Purification and Characterization
- Purification is commonly achieved by column chromatography or recrystallization.
- Characterization techniques include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
- Optical activity may be relevant if chiral centers are present, requiring chiral HPLC or polarimetry.
Q & A
Basic: What are the standard synthetic routes for N-[4-(2-Methoxyethoxy)phenyl]-N-[2-(2-methylphenoxy)butyl]amine, and what key parameters influence yield?
Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitution or reductive amination. For example:
- Step 1: React 4-(2-methoxyethoxy)aniline with 2-(2-methylphenoxy)butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key Parameters: - Temperature: Controlled heating (60–80°C) minimizes side reactions .
- Catalyst: Use of phase-transfer catalysts (e.g., TBAB) enhances reaction efficiency .
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) improve nucleophilicity .
Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyethoxy protons at δ 3.4–3.7 ppm; aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
- FT-IR: Identify amine N-H stretches (~3300 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .
Advanced: How can researchers optimize reaction conditions to improve stereochemical purity?
Methodological Answer:
- Chiral Catalysts: Use (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis to enhance enantiomeric excess (e.g., >90% ee) .
- Temperature Gradients: Gradual cooling (-20°C to RT) during crystallization reduces racemization .
- Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .
Advanced: What strategies are effective in studying structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace methoxyethoxy with morpholinyl or pyridyl groups) and compare bioactivity .
- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding poses with target receptors (e.g., serotonin transporters) .
- In Vitro Assays: Test derivatives in receptor-binding assays (e.g., radioligand displacement for GPCRs) to quantify IC₅₀ values .
Advanced: How to resolve discrepancies in reported pharmacological data, such as conflicting binding affinities?
Methodological Answer:
- Orthogonal Assays: Validate results using both radioligand binding (e.g., ³H-labeled compounds) and functional assays (e.g., cAMP accumulation) .
- Meta-Analysis: Aggregate data from multiple studies and apply statistical models (e.g., random-effects) to identify outliers .
- Batch Variability Control: Standardize compound purity (>99%) and solvent systems (e.g., DMSO concentration ≤0.1%) to reduce experimental noise .
Basic: What are the primary metabolic pathways predicted for this amine, and how can they be experimentally validated?
Methodological Answer:
- Predicted Pathways: CYP450-mediated O-demethylation (methoxyethoxy group) and glucuronidation .
- Validation Methods:
Advanced: What in silico methods are suitable for predicting interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
- Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with Tyr95 of target enzyme) using MOE or Discovery Studio .
- QSAR Models: Train machine learning algorithms (e.g., Random Forest) on datasets of analogous amines to predict IC₅₀ .
Advanced: How to address solubility challenges in pharmacological assays for this lipophilic compound?
Methodological Answer:
- Co-Solvent Systems: Use cyclodextrin inclusion complexes or PEG-400/water mixtures to enhance aqueous solubility .
- Nanoformulations: Encapsulate in liposomes (e.g., DPPC/cholesterol) for sustained release in cell-based assays .
- Surfactant Additives: Include 0.01% Tween-80 to prevent aggregation during high-throughput screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
